N-[(2Z)-4,7-dimethoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2Z)-4,7-dimethoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,7-dimethoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the cyclopropane carboxamide moiety through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,7-dimethoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 2-chlorobenzothiazole
Uniqueness
N-[(2Z)-4,7-dimethoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-9-18-13-11(20-2)7-8-12(21-3)14(13)22-16(18)17-15(19)10-5-6-10/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDALEPSMYKHLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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